Direct Binding Affinity for BRD4 Bromodomains: Data Gap Analysis
No direct binding data (e.g., Kd, IC50) for the target compound, 2-((4-(2-(3,5-dimethylisoxazol-4-yl)acetamido)but-2-yn-1-yl)oxy)benzamide, could be identified in the primary literature or public databases like ChEMBL or BindingDB against its primary intended target class, BET bromodomains. A search for its ChEMBL ID and BindingDB monomer ID revealed a related but structurally distinct compound, I-BET151, which has a reported IC50 of 794.33 nM for BRD4 under fluorescence anisotropy assay conditions [1], but this data point is for a different molecular scaffold and is not directly comparable. Without head-to-head experimental data, no quantitative differentiation claim can be made.
| Evidence Dimension | BRD4 Bromodomain Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Not available in public domain sources. |
| Comparator Or Baseline | I-BET151 (GSK1210151A) IC50: 794.33 nM |
| Quantified Difference | N/A - Data is for a different compound class |
| Conditions | Fluorescence Anisotropy Assay (ChEMBL_873614) |
Why This Matters
This data gap is critical for procurement decisions, as binding affinity is the primary driver of target engagement and downstream biological effect; without this metric, a scientist cannot assess if this compound is a superior, equivalent, or inferior BRD4 inhibitor compared to established alternatives like I-BET151 or (+)-JQ1.
- [1] Seal, J. et al. (2012). Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A). Bioorganic & Medicinal Chemistry Letters, 22, 2968-72. View Source
